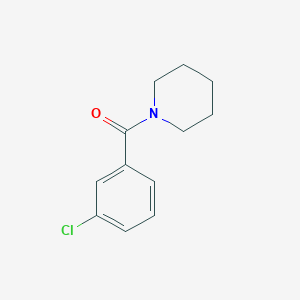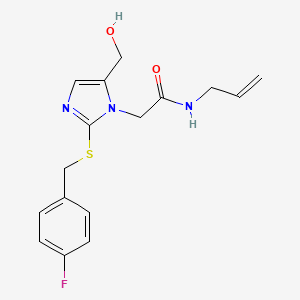
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound belongs to the class of synthetic cannabinoids and has shown potential therapeutic effects in various diseases.
科学的研究の応用
Hydrogen-bonding Patterns and Crystal Structures
Research on related enaminones and pyridine derivatives has highlighted the significance of hydrogen bonding in determining the crystal structures of these compounds. Studies have shown that intra- and intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structures of compounds with bromophenyl and pyridinyl components, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. This structural characteristic could be relevant for designing materials with specific crystallographic properties or for applications in molecular recognition and assembly (Balderson et al., 2007).
Antibacterial Activities
Compounds featuring bromopyridine moieties, similar to the one , have been explored for their antibacterial activities. Schiff base compounds, synthesized from bromo and chlorosalicylaldehyde and pyridin-2-ylamine, showed excellent antibacterial properties. This suggests potential applications of related compounds in developing new antimicrobial agents or coatings to combat bacterial infections (Wang et al., 2008).
Chemical Oxidation and Reactivity
Research into the oxidation reactivity of pyridin-2-yl compounds has revealed that chemical oxidation can lead to a variety of products, depending on the conditions and oxidants used. This property is crucial for synthetic chemistry applications, where the ability to control the oxidation state of a compound can lead to the synthesis of a wide range of derivatives with potential applications in drug development, materials science, and as intermediates in organic synthesis (Pailloux et al., 2007).
DNA Interaction and Cytotoxicity
Rhenium(I) complexes incorporating bromopyridin-2-yl moieties have been studied for their interactions with DNA and their cytotoxic effects. These complexes exhibit binding capabilities suggesting applications in chemotherapy drug design, where targeting DNA or inducing cytotoxic effects in cancer cells is a desired outcome. The study of these compounds contributes to the understanding of metal-based drugs and their potential in treating diseases (Varma et al., 2020).
Molecular Recognition and Supramolecular Assemblies
The study of molecular recognition involving bromo derivatives of benzoic acid with N-donor compounds has shown the ability of these systems to form complex supramolecular assemblies. This insight is crucial for the development of sensor materials, molecular switches, or drug delivery systems where the specific recognition between components can trigger a desired response or release (Varughese & Pedireddi, 2006).
特性
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-13-5-6-16(20-10-13)23-14-7-8-21(11-14)17(22)9-12-3-1-2-4-15(12)19/h1-6,10,14H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXDTKXIOGNCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

![(2Z)-N-(4-chlorophenyl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2970700.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)
![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

![2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970713.png)
![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)
![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)